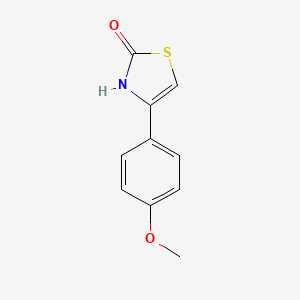

![molecular formula C17H13NO4 B1316475 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde CAS No. 69383-93-3](/img/structure/B1316475.png)

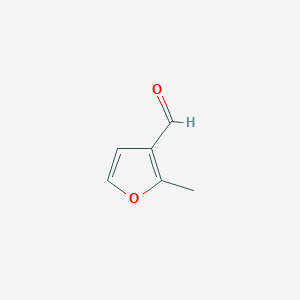

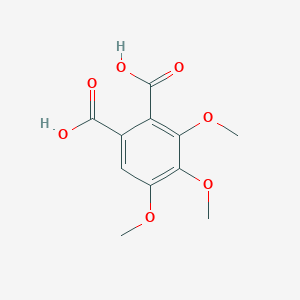

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde

概要

説明

4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-ethoxy]benzenecarbaldehyde (DIDEC) is a synthetic compound with a wide range of potential applications in scientific research. It is an isoindole-based dioxocarbonyl compound with an aromatic aldehyde group, and has been the subject of numerous studies due to its unique properties.

科学的研究の応用

Pharmaceutical Synthesis

These aromatic compounds, characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3, have gained significant attention for their potential use in pharmaceutical synthesis . The structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives are being studied with the aim of unlocking their potential as therapeutic agents .

Herbicides

N-isoindoline-1,3-dione heterocycles have potential applications in the field of herbicides . The unique chemical structure and reactivity of these compounds make them suitable for this application.

Colorants and Dyes

These compounds are also used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups contribute to their color properties.

Polymer Additives

N-isoindoline-1,3-dione heterocycles can be used as additives in polymers . They can enhance the properties of the polymer, such as its stability and durability.

Organic Synthesis

These compounds play a crucial role in organic synthesis . They can act as building blocks in the synthesis of complex organic compounds.

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have applications in the field of photochromic materials . These materials change their color when exposed to light, and these compounds contribute to this property.

Anti-bacterial Activity

Some synthesized compounds have shown superior anti-bacterial activity against both Gram-positive and Gram-negative bacteria .

Industrial Solvent

Benzaldehyde, a family member of these compounds, is commonly employed as an industrial solvent . It is used chiefly in the synthesis of other organic compounds, ranging from pharmaceuticals to plastic additives .

特性

IUPAC Name |

4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-11-12-5-7-13(8-6-12)22-10-9-18-16(20)14-3-1-2-4-15(14)17(18)21/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQNUIHEHJIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510464 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(1,3-Dioxoisoindolin-2-yl)ethoxy)benzaldehyde | |

CAS RN |

69383-93-3 | |

| Record name | 4-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

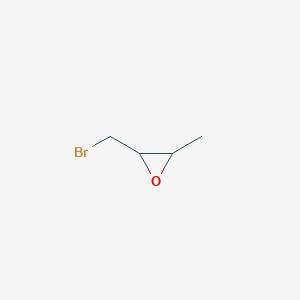

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B1316403.png)

![3H-Spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B1316415.png)